molecular formula C₁₃H₁₃D₄ClN₄O₂ B1151448 Cardiogenol C-d4, Hydrochloride

Cardiogenol C-d4, Hydrochloride

Cat. No.: B1151448
M. Wt: 300.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cardiogenol C Hydrochloride (CAS: 1049741-55-0; molecular formula: C₁₃H₁₇ClN₄O₂; molecular weight: 296.75) is a cell-permeable pyrimidine compound widely used in stem cell research to induce embryonic stem cells (ESCs) and lineage-committed progenitor cells to differentiate into cardiomyocytes . It operates at an effective concentration (EC₅₀) of 100 nM for ESC differentiation and 0.1 µM for P19CL6 cells .

Properties

Molecular Formula

C₁₃H₁₃D₄ClN₄O₂

Molecular Weight

300.78

Synonyms

2-[[2-[(4-Methoxyphenyl)amino]-4-pyrimidinyl]amino]ethanol-d4 Hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Key Mechanisms and Findings:

  • Cardiac Marker Induction : Upregulates cardiac transcription factors GATA4, Nkx2.5, and Tbx5 in hair bulge progenitor cells (HBPCs), promoting cardiomyocyte-like cell formation .
  • Wnt/β-Catenin Pathway Activation : Enhances β-catenin nuclear translocation and upregulates Lef1 and Wnt11, while suppressing Kremen1, a Wnt inhibitor .
  • Proteomic Changes : Induces differential expression of 18 proteins in HBPCs, including upregulation of COP9 signalosome subunit 6, EMERIN, and SIK1 (a chromatin remodeling kinase), and downregulation of CDK6 and GDF-8 (myostatin) .
  • Functional Limitations : Differentiated cells lack contractility, even with valproic acid pretreatment .

Comparison with Similar Compounds

Cardiogenol C Hydrochloride belongs to a broader class of small molecules modulating cell differentiation pathways. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparison of Cardiogenol C Hydrochloride with Selected Compounds

Compound Target Pathway/Mechanism EC₅₀/IC₅₀ Key Applications Distinct Features vs. Cardiogenol C
Cardiogenol C Hydrochloride Wnt/β-catenin activation; Kremen1 suppression 0.1 µM (ESCs) Cardiomyocyte differentiation Unique pyrimidine structure; induces MHC+ cardiomyocytes
CWP232228 Wnt/β-catenin inhibition (β-catenin/TCF antagonism) N/A Anti-cancer (colon, leukemia) Inhibits same pathway Cardiogenol C activates
Astragaloside I Wnt/β-catenin activation N/A Osteoblast differentiation Natural product; divergent cell lineage targeting
Neurodazine Neurogenesis induction in C2C12 myoblasts N/A Neuronal differentiation Targets myoblasts for neurogenesis vs. cardiomyogenesis
LY-294,002 Hydrochloride PI3K inhibition IC₅₀: 1.4 µM Apoptosis studies; metabolic research Distinct pathway (PI3K/Akt vs. Wnt)
CCT031374 Hydrobromide β-catenin/TCF inhibition N/A Anti-tumor (hepatocellular carcinoma) Blocks Cardiogenol C’s primary signaling axis

Key Insights:

Pathway Specificity: Cardiogenol C uniquely activates Wnt/β-catenin signaling to drive cardiac differentiation, whereas compounds like CWP232228 and CCT031374 inhibit this pathway for anti-cancer effects .

Cell Lineage Specificity: Unlike Neurodazine (neurogenesis) or Astragaloside I (osteogenesis), Cardiogenol C is specialized for cardiomyocyte induction .

Structural Uniqueness: As a pyrimidine derivative, it differs from flavonoid-based molecules (e.g., Astragaloside I) or pyrrolopyridine inhibitors (e.g., SIS3) .

Research Implications and Limitations

  • Advantages : High potency, cell permeability, and specificity for cardiac differentiation .
  • Challenges : Lack of functional contractility in differentiated cells; requires combinatorial approaches for mature cardiomyocyte generation .
  • Therapeutic Potential: HBPCs treated with Cardiogenol C offer an autologous cell source for heart disease therapies, though in vivo efficacy remains unproven .

Data Tables

Table 2: Proteins Differentially Expressed in Cardiogenol C-Treated HBPCs

Upregulated Proteins Downregulated Proteins Functional Role
COP9 signalosome subunit 6 CDK6 Cell cycle regulation
EMERIN GDF-8 (Myostatin) Muscle development inhibition
SIK1 Kremen1 Chromatin remodeling; Wnt inhibition

Table 3: Key Pharmacological Parameters

Parameter Value Reference
Molecular Weight 296.75 g/mol
Solubility Water, DMSO
Purity ≥98%
Storage Conditions -20°C (stable for 2 years)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.